molecular formula C12H9BrN2O4 B13934730 3-(7-bromo-2-oxo-3(2H)-benzoxazolyl)-2,6-Piperidinedione

3-(7-bromo-2-oxo-3(2H)-benzoxazolyl)-2,6-Piperidinedione

Cat. No.: B13934730
M. Wt: 325.11 g/mol
InChI Key: SKXUZUZFBLHEFM-UHFFFAOYSA-N
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Description

3-(7-bromo-2-oxo-3(2H)-benzoxazolyl)-2,6-Piperidinedione is a heterocyclic compound that contains both benzoxazole and piperidinedione moieties. Heterocyclic compounds are widely used in various fields such as chemistry, biology, medicine, and industry due to their diverse biological activities and chemical properties.

Preparation Methods

The synthesis of 3-(7-bromo-2-oxo-3(2H)-benzoxazolyl)-2,6-Piperidinedione typically involves the formation of the benzoxazole ring followed by the introduction of the piperidinedione moiety. Common synthetic routes include:

    Cyclization Reactions: The benzoxazole ring can be formed through cyclization reactions involving ortho-aminophenols and carboxylic acids or their derivatives.

    Formation of Piperidinedione: The piperidinedione moiety can be introduced through reactions involving diketene or its derivatives.

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

3-(7-bromo-2-oxo-3(2H)-benzoxazolyl)-2,6-Piperidinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(7-bromo-2-oxo-3(2H)-benzoxazolyl)-2,6-Piperidinedione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits various biological activities, making it a potential candidate for drug development.

    Medicine: It has been studied for its potential therapeutic effects, including anti-inflammatory, anti-bacterial, and anti-tumor activities.

    Industry: The compound is used in the development of organic functional materials, such as pigments and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(7-bromo-2-oxo-3(2H)-benzoxazolyl)-2,6-Piperidinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

3-(7-bromo-2-oxo-3(2H)-benzoxazolyl)-2,6-Piperidinedione can be compared with other similar compounds, such as:

  • 7-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
  • Ethyl 7-bromo-2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate

These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of benzoxazole and piperidinedione moieties, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H9BrN2O4

Molecular Weight

325.11 g/mol

IUPAC Name

3-(7-bromo-2-oxo-1,3-benzoxazol-3-yl)piperidine-2,6-dione

InChI

InChI=1S/C12H9BrN2O4/c13-6-2-1-3-7-10(6)19-12(18)15(7)8-4-5-9(16)14-11(8)17/h1-3,8H,4-5H2,(H,14,16,17)

InChI Key

SKXUZUZFBLHEFM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C3=C(C(=CC=C3)Br)OC2=O

Origin of Product

United States

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